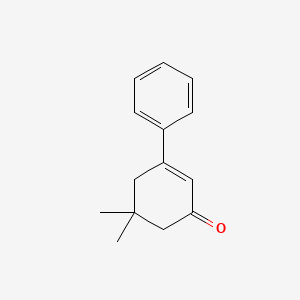
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: is an organic compound with the molecular formula C₁₄H₁₆O and a molecular weight of 200.2762 g/mol . This compound is characterized by a cyclohexenone ring substituted with phenyl and dimethyl groups, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one can be achieved through various methods. One common approach involves the Knoevenagel-Michael cascade reaction . This method uses a 1,3-dicarbonyl compound and aldehydes in the presence of a catalytic agent such as 2-aminopyrazine . The reaction proceeds through the formation of an intermediate, which undergoes deprotonation and subsequent condensation to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene . This process uses oxidizing agents such as hydrogen peroxide and vanadium catalysts to achieve high yields .
化学反应分析
Types of Reactions: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the formation of complex molecular structures through multi-component reactions .
Biology and Medicine: Its derivatives have been studied for their antioxidant properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and pharmaceuticals. Its versatility as a building block makes it a valuable component in various manufacturing processes .
作用机制
The mechanism of action of 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one involves its ability to participate in nucleophilic conjugate addition reactions. The compound’s enone structure allows it to react with nucleophiles, such as enolates or silyl enol ethers, through Michael addition . This reactivity is crucial for its role in organic synthesis, enabling the formation of diverse molecular frameworks.
相似化合物的比较
Cyclohexenone: A simpler enone with similar reactivity but lacking the phenyl and dimethyl substitutions.
Isophorone: Another cyclohexenone derivative with different substituents, used in similar industrial applications.
3-Phenyl-2-cyclohexen-1-one: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
Uniqueness: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which enhances its stability and reactivity in various chemical reactions. The presence of both phenyl and dimethyl groups provides a balance of electronic and steric effects, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
36047-17-3 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-14(2)9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
InChI 键 |
GYKMJRAFILCDKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=CC(=O)C1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154381.png)
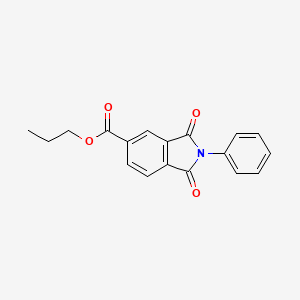
![Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154394.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate](/img/structure/B15154405.png)
![2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)
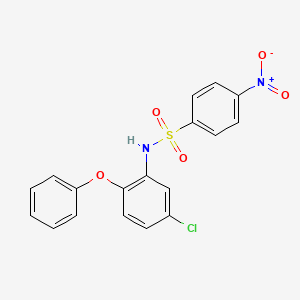
amino}benzamide](/img/structure/B15154435.png)
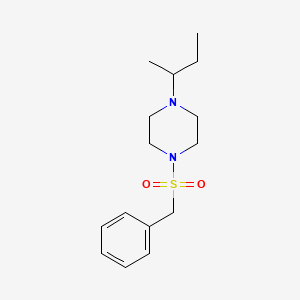
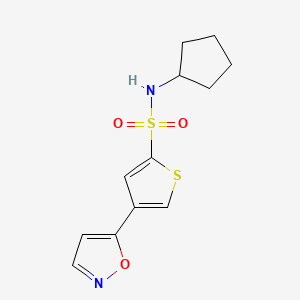
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15154455.png)

